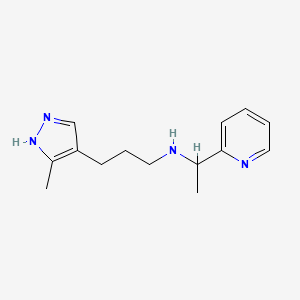![molecular formula C9H17NO2S B7590180 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7590180.png)
1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine (MSOP) is a bicyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it a promising candidate for use in various fields such as pharmacology, biochemistry, and neuroscience.
Wirkmechanismus
The mechanism of action of 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine has been found to enhance the release of acetylcholine and dopamine, two neurotransmitters that play important roles in cognitive function and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine has a variety of biochemical and physiological effects. It has been found to enhance cognitive function, improve memory retention, and reduce anxiety and depression-like behaviors in animal models. 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a unique mechanism of action that makes it a promising candidate for studying the effects of neurotransmitter modulation on behavior and cognition. However, 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine has some limitations as well. It has a relatively short half-life and may be rapidly metabolized in vivo, which could limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine. One area of interest is the potential use of 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new analogs of 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine that may have improved pharmacological properties. Finally, further research is needed to fully elucidate the mechanism of action of 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine and its effects on neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 1,5-cyclooctadiene with sulfur dioxide to form 1,5-cyclooctadiene-1-sulfonic acid. This is then converted to the corresponding sulfonyl chloride, which is then reacted with piperidine to form 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine.
Wissenschaftliche Forschungsanwendungen
1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine has been found to have a wide range of potential applications in scientific research. It has been studied for its effects on neurotransmitter systems, including the cholinergic and dopaminergic systems. 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-13(11,12)10-7-3-5-8-4-2-6-9(8)10/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOAEADEZKHZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2C1CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Methoxypiperidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590098.png)

![5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)

![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)
![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)


![5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid](/img/structure/B7590157.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile](/img/structure/B7590163.png)
![2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590170.png)
![2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid](/img/structure/B7590187.png)
![1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide](/img/structure/B7590192.png)